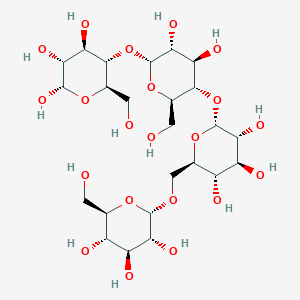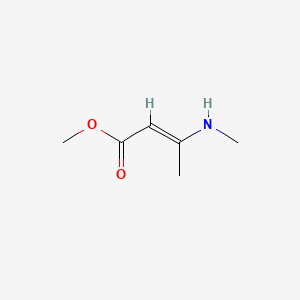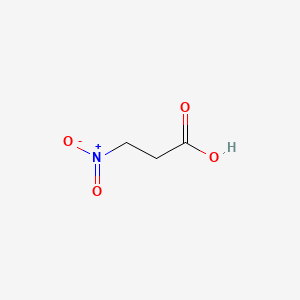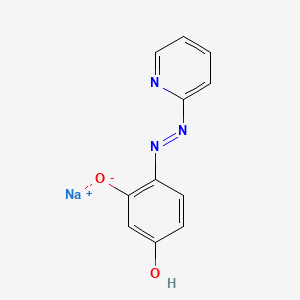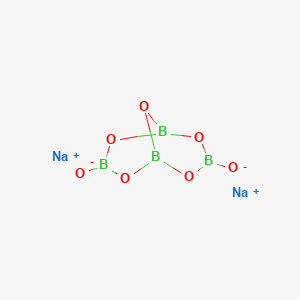
3-ChloroBenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ChloroBenzophenone, also known as (3-chlorophenyl)(phenyl)methanone, is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom at the meta position. This compound is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-ChloroBenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of more efficient and scalable methods. For instance, the condensation of benzene with 3-chlorobenzoyl chloride in the presence of a catalyst at controlled temperatures is a preferred method. This process ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ChloroBenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form 3-chlorobenzhydrol.
Oxidation Reactions: The compound can be oxidized to form 3-chlorobenzoic acid
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzophenones.
Reduction: 3-Chlorobenzhydrol.
Oxidation: 3-Chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-ChloroBenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-ChloroBenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV radiation and transferring energy to other molecules, leading to photochemical reactions. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Benzophenone: The parent compound without the chlorine substitution.
4-ChloroBenzophenone: A similar compound with the chlorine atom at the para position.
2-ChloroBenzophenone: A similar compound with the chlorine atom at the ortho position
Comparison: 3-ChloroBenzophenone is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to its ortho and para counterparts, the meta-substitution provides distinct electronic and steric effects, making it suitable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
1076-78-0 |
|---|---|
Molekularformel |
C13H9ClO |
Molekulargewicht |
216.66296 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
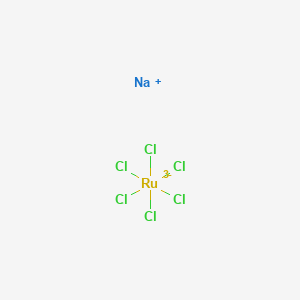

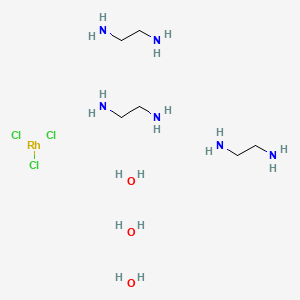
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)
